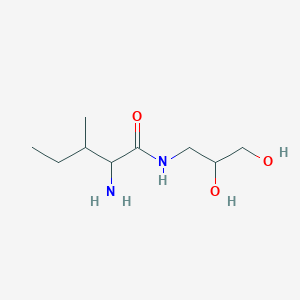
1,2,4-Triphenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. It is characterized by the presence of three phenyl groups attached to the imidazole ring at positions 1, 2, and 4. This compound has been known since 1877 and is also referred to as lophine . Imidazoles are important structural motifs in many natural products and pharmaceuticals due to their diverse biological activities and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Triphenyl-1H-imidazole can be synthesized through various methods. One common synthetic route involves the cyclocondensation of benzil, benzaldehyde, and ammonium acetate. This reaction typically occurs under reflux conditions for several hours, resulting in the formation of the desired imidazole derivative . Another method involves the use of lactic acid as a promoter, which provides an environmentally benign approach to synthesizing 2,4,5-trisubstituted imidazoles .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of green chemistry principles, such as biodegradable catalysts and solvent-free conditions, is becoming increasingly important in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
1,2,4-Triphenyl-1H-imidazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2,4-Triphenyl-1H-imidazole involves its interaction with various molecular targets and pathways. The compound can bind to protein molecules due to its structural similarity with histidine, allowing it to modulate enzyme activity and receptor functions. Additionally, it can exert direct inhibitory effects on cell membranes at high concentrations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Triphenyl-1H-imidazole: Similar in structure but with different substitution patterns.
2-Phenylimidazole: Lacks the additional phenyl groups, resulting in different chemical and biological properties.
4,5-Diphenylimidazole: Another derivative with distinct substitution patterns.
Uniqueness
1,2,4-Triphenyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of three phenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
36631-19-3 |
|---|---|
Formule moléculaire |
C21H16N2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1,2,4-triphenylimidazole |
InChI |
InChI=1S/C21H16N2/c1-4-10-17(11-5-1)20-16-23(19-14-8-3-9-15-19)21(22-20)18-12-6-2-7-13-18/h1-16H |
Clé InChI |
NOQONXWBCSGVGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)triazole-4-carboxamide](/img/structure/B13988444.png)



![6-Oxo-1-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13988462.png)
![4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide](/img/structure/B13988463.png)
![Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate](/img/structure/B13988472.png)


